HIV-1 inhibitor-8
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Overview
Description
HIV-1 inhibitor-8 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This virus is the causative agent of acquired immunodeficiency syndrome (AIDS), a condition that severely weakens the immune system. This compound targets specific enzymes or proteins within the virus, preventing its replication and spread within the host.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-8 involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of various functional groups through reactions such as alkylation, acylation, and cyclization. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can enhance or alter its biological activity.
Scientific Research Applications
HIV-1 inhibitor-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the molecular interactions between the virus and its inhibitors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV/AIDS.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1.
Mechanism of Action
HIV-1 inhibitor-8 exerts its effects by targeting specific enzymes or proteins within the HIV-1 virus. These targets include:
Protease: An enzyme responsible for processing viral proteins, essential for the maturation of infectious viral particles.
Integrase: An enzyme that facilitates the integration of viral DNA into the host genome, a critical step in the viral replication cycle.
By inhibiting these enzymes, this compound prevents the virus from replicating and spreading within the host, thereby reducing the viral load and slowing the progression of AIDS.
Comparison with Similar Compounds
HIV-1 inhibitor-8 can be compared with other similar compounds, such as:
Protease inhibitors: Saquinavir, ritonavir, indinavir.
Integrase inhibitors: Raltegravir, elvitegravir, dolutegravir.
Uniqueness
This compound is unique in its specific molecular structure and mechanism of action, which may offer advantages in terms of potency, selectivity, and resistance profile compared to other inhibitors. Its ability to target multiple enzymes within the virus makes it a promising candidate for combination therapies aimed at overcoming drug resistance.
Properties
Molecular Formula |
C25H21N5OS |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C25H21N5OS/c1-16-12-19(4-3-10-26)13-17(2)23(16)31-24-21-15-32-11-9-22(21)29-25(30-24)28-20-7-5-18(14-27)6-8-20/h3-8,12-13H,9,11,15H2,1-2H3,(H,28,29,30)/b4-3+ |
InChI Key |
GLFXFXOZHKJYEL-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2CSCC3)NC4=CC=C(C=C4)C#N)C)/C=C/C#N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2CSCC3)NC4=CC=C(C=C4)C#N)C)C=CC#N |
Origin of Product |
United States |
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